(2-Aminocyclohexyl)methanol hydrochloride chemical structure and properties
(2-Aminocyclohexyl)methanol hydrochloride chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and applications of (2-Aminocyclohexyl)methanol hydrochloride . This document is structured for researchers in medicinal chemistry and asymmetric catalysis.
[1][2]
Executive Summary
(2-Aminocyclohexyl)methanol hydrochloride (CAS: 28250-45-5 for trans-isomer) is a bifunctional, chiral building block belonging to the class of 1,2-amino alcohols. Distinguished by its cyclohexane scaffold, it offers greater conformational rigidity compared to acyclic analogs (e.g., valinol).[1] This rigidity makes it a "privileged structure" in two critical domains:
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Asymmetric Catalysis: As a precursor for chiral ligands (e.g., oxazolines, phosphino-oxazolines) and organocatalysts.
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Medicinal Chemistry: As a polar, sp³-rich scaffold for fragment-based drug discovery (FBDD), serving as a bioisostere for flexible amino alkyl chains.
Chemical Identity & Structural Analysis[4][5][6][7][8]
The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions with an amino group (–NH₂) and a hydroxymethyl group (–CH₂OH), respectively. The hydrochloride salt improves stability and water solubility.
Stereochemistry
The relative stereochemistry (cis vs. trans) significantly alters the spatial arrangement of the functional groups, dictating its utility in metal coordination and receptor binding.
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Trans-Isomer: The amino and hydroxymethyl groups occupy equatorial positions (diequatorial) in the lowest energy chair conformation. This places the N and O atoms at a fixed distance, ideal for bidentate chelation.[1]
-
Cis-Isomer: One substituent is axial and the other equatorial, leading to different hydrogen-bonding networks and steric profiles.
| Feature | Trans-Isomer | Cis-Isomer |
| Configuration | (1R,2R) / (1S,2S) | (1R,2S) / (1S,2R) |
| Conformation | Diequatorial (preferred) | Axial-Equatorial |
| CAS (HCl Salt) | 28250-45-5 | 5691-37-2 |
| CAS (Free Base) | 5691-21-4 | N/A |
Physicochemical Properties
Data represents the Trans-HCl salt unless otherwise noted.[1][2]
| Property | Value | Note |
| Molecular Formula | C₇H₁₆ClNO | HCl Salt |
| Molecular Weight | 165.66 g/mol | Free base: 129.20 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Et₂O | Polar ionic character |
| H-Bond Donors | 4 | NH₃⁺ (3) + OH (1) |
| H-Bond Acceptors | 2 | N, O |
| Acidity (pKa) | ~9.5 - 10.5 | Ammonium proton |
Synthetic Pathways[9]
The synthesis of (2-aminocyclohexyl)methanol typically proceeds via the reduction of 2-aminocyclohexanecarboxylic acid derivatives. The stereochemistry of the starting material is conserved during the reduction.
Reaction Logic Flow
The following diagram illustrates the standard synthetic workflow, highlighting the critical decision points for stereochemical control.
Figure 1: Synthetic pathway from aromatic precursor to the target amino alcohol.[3]
Detailed Experimental Protocol (Reduction)
Context: This protocol describes the reduction of ethyl trans-2-aminocyclohexanecarboxylate to the corresponding alcohol.
Reagents:
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Ethyl trans-2-aminocyclohexanecarboxylate (1.0 equiv)
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Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) or Borane-THF complex.
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Anhydrous THF (Solvent)
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HCl in Dioxane (4M)
Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.
-
Hydride Addition: Carefully add LiAlH₄ pellets or solution. Caution: LiAlH₄ reacts violently with moisture.
-
Substrate Addition: Add the amino ester dropwise in THF. The reaction is exothermic; maintain temperature <10°C.
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Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the ester to the alcohol.
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Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially to precipitate aluminum salts.
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Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base.
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Salt Formation: Dissolve the free base in minimal MeOH/DCM. Add 4M HCl in dioxane dropwise at 0°C. The HCl salt precipitates as a white solid. Collect by filtration.[3]
Applications in Research & Development
Asymmetric Catalysis (Ligand Scaffold)
The trans-isomer is a potent chiral auxiliary. It serves as a precursor to Jacobsen-type catalysts and Box (Bis-oxazoline) ligands.
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Mechanism: The rigid cyclohexane backbone restricts the conformational freedom of the ligand, creating a well-defined chiral pocket around the metal center.
-
Workflow:
-
Reaction with nitriles or imidates
Oxazolines . -
Condensation with aldehydes
Schiff Bases (Salen-type) .
-
Medicinal Chemistry (Fragment-Based Design)
In drug discovery, the (2-aminocyclohexyl)methanol scaffold is used to improve the metabolic stability and solubility of lead compounds.
-
Bioisosterism: It acts as a constrained analog of ethanolamine.
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Solubility: The primary amine and primary alcohol provide handle points for hydrogen bonding, lowering logP.
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Vector Analysis: The 1,2-substitution pattern allows substituents to exit the core at defined vectors (approx. 60° dihedral angle for trans-diequatorial), enabling precise probing of receptor sub-pockets.
Figure 2: Divergent applications in catalysis and drug design.
Handling & Safety (E-E-A-T)
Hazard Identification (GHS Classification)
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H319: Causes serious eye irritation.[5]
Storage & Stability
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Hygroscopic: The HCl salt absorbs atmospheric moisture. Store in a tightly sealed container, preferably in a desiccator.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (reacts with amine/alcohol).
-
Shelf Life: >2 years if stored dry at room temperature.
Emergency Protocol
-
Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[5]
-
Skin Contact: Wash with non-abrasive soap and water.
-
Spill: Sweep up solid to avoid dust generation. Ventilate area.[5][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544863, (2-Aminocyclohexyl)methanol. Retrieved from [Link]
-
Matrix Fine Chemicals. (2-Aminocyclohexyl)methanol Hydrochloride Product Data. Retrieved from [Link]
-
Gouault, N., et al. (2008). Synthesis of chiral 1,2-amino alcohols via reduction of amino acids.[1] (General reference for methodology). Tetrahedron Letters.
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. (2-Aminocyclohexyl)methanol | C7H15NO | CID 544863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-(2-Aminocyclohexyl)methanol | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.at [fishersci.at]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
